Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate
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Overview
Description
Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate is a chemical compound with the molecular formula C9H6BrNO2S and a molecular weight of 272.12 g/mol It is a derivative of thieno[3,2-c]pyridine, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Mechanism of Action
Target of Action
Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate is primarily targeted towards G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a serine/threonine kinase that plays a crucial role in the regulation of G protein-coupled receptors (GPCRs). It is involved in various physiological processes and has been implicated in several diseases, including heart failure, hypertension, and diabetes .
Mode of Action
The compound interacts with its target, GRK2, by mimicking ATP, the natural substrate of the kinase . The thieno[2,3-c]pyridine scaffold of the compound forms secondary interactions with the kinase, leading to attenuated reactivity and increased selectivity . This interaction results in the inhibition of GRK2, thereby modulating the activity of GPCRs .
Biochemical Pathways
The inhibition of GRK2 affects the GPCR signaling pathway. GPCRs are involved in a wide range of physiological processes, including sensory perception, immune response, and hormone regulation. By inhibiting GRK2, the compound can modulate these processes, potentially leading to therapeutic effects .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant .
Result of Action
The primary result of the action of this compound is the inhibition of GRK2, leading to modulation of GPCR activity . This can affect various physiological processes regulated by GPCRs, potentially leading to therapeutic effects in conditions such as heart failure, hypertension, and diabetes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C
Preparation Methods
The synthesis of Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate typically involves the bromination of thieno[3,2-c]pyridine-2-carboxylate. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form the corresponding thieno[3,2-c]pyridine derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs.
Industry: It is used in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate can be compared with other similar compounds such as:
Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate: This compound has a different arrangement of the sulfur and nitrogen atoms in the heterocyclic ring, leading to different chemical properties and reactivity.
Thieno[3,2-c]pyridine derivatives: Other derivatives of thieno[3,2-c]pyridine with different substituents can have varying biological activities and applications.
Properties
IUPAC Name |
methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S/c1-13-9(12)7-2-5-3-11-4-6(10)8(5)14-7/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBLCEKGOLBYBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CN=CC(=C2S1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138177-54-3 |
Source
|
Record name | methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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